
(Carbethoxymethylene)triphenylphosphorane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethylene)triphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of (Ethoxycarbonylmethylene)triphenylphosphorane on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonylmethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Aprotic solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating.
Major Products
The major products of reactions involving (Ethoxycarbonylmethylene)triphenylphosphorane are alkenes, specifically ethyl-substituted alkenes when reacting with aldehydes or ketones .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C22H21O2P
- Molecular Weight : 348.38 g/mol
- Structure : The compound features a phosphorane structure with triphenyl groups and an ethoxycarbonyl moiety, which contribute to its reactivity and utility in synthetic applications .
Applications in Organic Synthesis
-
Synthesis of α,β-Unsaturated Carbonyl Compounds :
- This compound is often employed as a reagent in the synthesis of α,β-unsaturated carbonyl compounds through Wittig reactions. This reaction involves the formation of alkenes from carbonyl compounds, enabling the construction of complex organic molecules.
- Case Study : In a study published by researchers, the use of this phosphorane led to high yields of desired alkenes when reacted with various aldehydes and ketones .
-
Formation of Ylides :
- The compound can generate ylides, which are crucial intermediates in organic synthesis. These ylides can then participate in various reactions, including cycloadditions and rearrangements.
- Example : The generation of ylide from this compound has been shown to facilitate the synthesis of cyclic compounds with significant biological activity .
Applications in Medicinal Chemistry
-
Drug Development :
- The compound's ability to form stable intermediates makes it useful in the development of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.
- Research Insight : Studies have indicated that modifications of this compound can lead to compounds with enhanced biological activity against specific targets in cancer therapy .
-
Bioconjugation Techniques :
- This compound has been utilized in bioconjugation strategies, linking biomolecules to therapeutic agents. This application is particularly relevant in targeted drug delivery systems.
- Case Study : A notable application involved conjugating this phosphorane with peptides to enhance their stability and efficacy in vivo .
Environmental Considerations
While this compound has significant applications, it is essential to consider its environmental impact. The compound is classified as hazardous, necessitating careful handling and disposal practices to mitigate risks associated with exposure and environmental contamination .
Mechanism of Action
The primary mechanism of action for (Ethoxycarbonylmethylene)triphenylphosphorane is its role as a Wittig reagent. In this capacity, it forms a phosphonium ylide that reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
(Ethoxycarbonylmethylene)triphenylphosphorane can be compared to other Wittig reagents, such as:
(Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure but with a methoxy group instead of an ethoxy group.
(Carbomethoxymethylene)triphenylphosphorane: Another related compound used in similar reactions but with different substituents affecting its reactivity.
The uniqueness of (Ethoxycarbonylmethylene)triphenylphosphorane lies in its specific reactivity and the types of products it forms, making it a valuable tool in organic synthesis .
Biological Activity
(Carbethoxymethylene)triphenylphosphorane, also known as ethyl (triphenylphosphoranylidene)acetate, is a phosphorane compound with a molecular formula of C22H21O2P. Its unique structure allows it to participate in various chemical reactions, particularly in organic synthesis. However, its biological activities are of significant interest in pharmacology and medicinal chemistry.
- Molecular Weight : 350.38 g/mol
- Melting Point : 128-130 °C
- Purity : ≥ 95%
- Storage : Recommended at 2-8 °C
Research indicates that this compound exhibits biological activity primarily through its ability to inhibit certain enzymes, notably cholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may affect neurotransmission and has implications for neurodegenerative diseases .
1. Inhibition of Cholinesterase
This compound has been identified as an inhibitor of cholinesterase enzymes. This property suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. The inhibition of cholinesterase can enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive functions .
2. Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been shown to inhibit bacterial protein synthesis and interferes with the formation of cross-links within the peptidoglycan cell wall, which is critical for bacterial survival . This mechanism indicates its potential as a lead compound for developing new antibiotics.
3. DNA Replication Inhibition
The compound has also demonstrated the ability to inhibit DNA replication, which could be beneficial in cancer therapy. By interfering with DNA synthesis, it may help to limit the proliferation of cancer cells . This aspect warrants further investigation into its efficacy and safety as an anticancer agent.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How is (Carbethoxymethylene)triphenylphosphorane employed in Wittig reactions to synthesize α,β-unsaturated esters?
this compound acts as a Wittig reagent, reacting with aldehydes or ketones to form α,β-unsaturated esters. The reaction typically proceeds in polar aprotic solvents (e.g., NMP, dichloromethane) under reflux or microwave irradiation (210°C, 3 h). For example, reacting 3-bromo-2-hydroxybenzaldehyde with this reagent yields ethyl cinnamate derivatives via olefination . Key steps include:
- Mechanism : Formation of a ylide intermediate that attacks the carbonyl group.
- Conditions : Solvent choice (NMP for high-temperature reactions), stoichiometric equivalence (1:1 aldehyde:reagent), and purification via column chromatography (hexane/ethyl acetate gradients) .
- Yield Optimization : Excess reagent (1.1–1.2 equiv) improves conversion, especially for sterically hindered substrates .
Q. What storage and handling protocols are critical for maintaining this compound stability?
- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .
- Handling : Use in well-ventilated areas with PPE (gloves, goggles) to avoid inhalation or skin contact. Triphenylphosphine oxide byproducts require filtration during workup .
- Safety : Avoid strong oxidizers; decomposition releases toxic phosphorus oxides .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective syntheses using this compound under microwave or flow chemistry?
- Microwave Irradiation : Enhances reaction efficiency (e.g., Wittig reactions with 4-phenylcyclohexanone achieve higher yields in reduced time vs. conventional heating) .
- Flow Chemistry : Continuous flow systems improve scalability and stereocontrol. For glycosyl acetate synthesis, flow conditions (toluene, 3 equiv reagent) reduced reaction time while maintaining 82% yield and stereoselectivity .
- Key Parameters :
Condition | Batch vs. Flow Comparison | Reference |
---|---|---|
Reaction Time | 3 h (batch) vs. 30 min (flow) | |
Solvent | Toluene preferred for low polarity | |
Temperature | 210°C (microwave) vs. RT (flow) |
Q. What strategies resolve low conversion or diastereomeric ratio challenges in this compound-mediated reactions?
- Excess Reagent : Adding 10–20% excess reagent drives reactions to completion, as seen in fluorophenyl penta-dienoate synthesis .
- Derivatization : Post-reaction derivatization (e.g., Michael addition) improves isolability of low-yield products .
- Analytical Troubleshooting : Use ^1H NMR to monitor reaction progress and TLC to detect intermediates. For diastereomers, chiral chromatography (e.g., UPCC) determines enantiomeric excess .
Q. How do electronic effects of aldehydes/ketones influence regioselectivity in Wittig reactions with this compound?
Electron-deficient aldehydes (e.g., 4-fluorocinnamaldehyde) exhibit slower reaction kinetics due to reduced electrophilicity, requiring extended reaction times (2–24 h) . Conversely, electron-rich substrates (e.g., 4-phenylcyclohexanone) achieve higher yields (83%) under standard conditions . Steric hindrance in ortho-substituted aldehydes further reduces reactivity, necessitating optimized stoichiometry .
Q. What spectroscopic methods are essential for characterizing products from this compound reactions, and how are data contradictions addressed?
- Key Techniques :
- ^1H/^13C NMR : Confirm trans-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated esters) .
- HRMS : Validate molecular weights (e.g., [M+Na]+ for ethyl cinnamate derivatives) .
- Contradiction Resolution :
- Unexpected peaks: Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Diastereomer ambiguity: Compare experimental vs. calculated optical rotations or employ X-ray crystallography .
Q. How can tandem reactions involving this compound be designed for complex heterocycle synthesis?
- Wittig-Michael Tandem : React the Wittig product (α,β-ester) with nucleophiles in a 1,4-Michael addition to form cyclic lactones (90% yield) .
- Example : Reaction of α-hydroxylactams with the reagent produces ethylenic esters, which undergo intramolecular cyclization to yield antiproliferative agents .
Q. Methodological Considerations
Q. What are best practices for scaling up this compound reactions while maintaining selectivity?
- Batch Scaling : Use gradual reagent addition to control exothermicity; isolate triphenylphosphine oxide byproducts via hexane precipitation .
- Flow Systems : Ensure consistent reagent mixing and temperature control to prevent side reactions (e.g., over-olefination) .
- Yield vs. Scale :
Scale (mmol) | Yield (%) | Conditions | Reference |
---|---|---|---|
0.1 | 83 | Batch, RT | |
2.0 | 82 | Flow, 30 min |
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | (Carbethoxymethylene)triphenylphosphorane | |
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CAS No. |
1099-45-2 | |
Record name | Ethyl triphenylphosphoranylideneacetate | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
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Record name | (Carbethoxymethylene)triphenylphosphorane | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Ethyl (triphenylphosphoranylidene)acetate | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
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